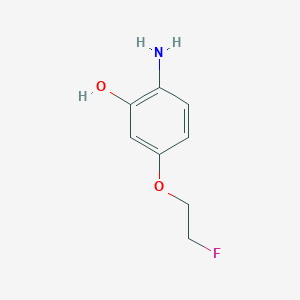

2-Amino-5-(2-fluoroethoxy)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-(2-fluoroethoxy)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO2/c9-3-4-12-6-1-2-7(10)8(11)5-6/h1-2,5,11H,3-4,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWHXWUOPLZGYJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OCCF)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1699753-43-9 | |

| Record name | 2-amino-5-(2-fluoroethoxy)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 2 Amino 5 2 Fluoroethoxy Phenol and Its Derivatives

Retrosynthetic Analysis of 2-Amino-5-(2-fluoroethoxy)phenol

A retrosynthetic analysis of the target molecule, this compound, suggests several viable disconnection approaches. The primary functional groups, an amine and a phenol (B47542) ether, offer logical points for disassembly.

Disconnection Approach 1: C-N Bond and C-O Ether Bond

The most straightforward retrosynthetic approach involves the disconnection of the C-N bond of the aniline (B41778) and the C-O bond of the fluoroethoxy ether. This leads to two primary synthetic pathways:

Pathway A (Amination last): Disconnecting the C-N bond first leads to the intermediate 5-(2-fluoroethoxy)phenol . This intermediate can then be traced back to a simpler precursor like 4-hydroxyphenol through an etherification reaction. The final step in the forward synthesis would be the introduction of the amino group.

Pathway B (Etherification last): Alternatively, disconnecting the C-O ether bond first leads to 2-aminophenol (B121084) . This common starting material would then undergo etherification with a suitable 2-fluoroethoxy reagent to yield the target molecule.

A visual representation of these primary disconnections is shown below:

Figure 1: Simplified retrosynthetic analysis of this compound.

Further analysis of Pathway A suggests that the introduction of the amino group onto the 5-(2-fluoroethoxy)phenol ring could be challenging due to the directing effects of the existing substituents. Therefore, a more strategic approach might involve nitration followed by reduction. This leads to a more detailed retrosynthetic pathway starting from a simple precursor like hydroquinone (B1673460).

A plausible retrosynthetic route is outlined below:

Target Molecule: this compound

Disconnection (C-N bond): This disconnection is achieved via a reduction of a nitro group, leading to 2-Nitro-5-(2-fluoroethoxy)phenol .

Disconnection (C-O ether bond): The fluoroethoxy group can be introduced via a Williamson ether synthesis, pointing to 4-nitrocatechol (B145892) and a 2-fluoroethyl halide/tosylate as precursors.

Disconnection (Nitro group): 4-Nitrocatechol can be synthesized from catechol via nitration.

This detailed analysis provides a clear roadmap for the forward synthesis, starting from readily available materials.

Classical and Modern Synthetic Routes to this compound

The synthesis of this compound can be accomplished through various classical and modern synthetic methodologies. These routes are often multi-step processes involving the strategic introduction of the amino and fluoroethoxy groups.

Amination Strategies for Phenolic Precursors

The introduction of an amino group onto a phenolic ring is a fundamental transformation in organic synthesis. For a precursor such as 5-(2-fluoroethoxy)phenol, direct amination is challenging. A more common and reliable approach involves the nitration of the aromatic ring followed by the reduction of the resulting nitro group.

Nitration: The nitration of a substituted phenol like 5-(2-fluoroethoxy)phenol would likely yield a mixture of isomers. The hydroxyl and alkoxy groups are both ortho-, para-directing. Therefore, careful control of reaction conditions is necessary to favor the formation of the desired 2-nitro isomer.

Reduction of the Nitro Group: A variety of reducing agents can be employed for the conversion of the nitro group to an amine. Common methods include:

Catalytic Hydrogenation: Using catalysts such as Palladium on carbon (Pd/C) or Platinum oxide (PtO₂) under a hydrogen atmosphere.

Metal/Acid Reduction: Utilizing metals like tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl).

Recent advancements have also explored more environmentally friendly and efficient methods for the amination of phenols. For instance, rhodium-catalyzed amination of phenols with amines has been reported to proceed with water as the sole byproduct, offering a highly atom-economical and green alternative. organic-chemistry.org Another approach involves a palladium-catalyzed hydrogen-transfer-mediated activation method for the direct amination of phenols in water. nih.gov

Etherification Approaches Utilizing Fluoroethoxy Reagents

The formation of the 2-fluoroethoxy ether linkage can be achieved either before or after the introduction of the amino group.

Williamson Ether Synthesis: This classical method involves the reaction of a phenoxide with an alkyl halide. In the context of synthesizing this compound, this could involve:

Reacting the sodium or potassium salt of 4-nitrocatechol with a 2-fluoroethylating agent like 2-fluoroethyl tosylate or 2-bromoethanol. The phenoxide is typically generated in situ using a base such as sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃).

Alternatively, reacting the phenoxide of 2-aminophenol with a 2-fluoroethylating agent. However, the presence of the amino group can lead to side reactions, necessitating the use of a protecting group for the amine.

Phase-Transfer Catalysis: To improve the efficiency of the etherification of aminophenols, phase-transfer catalysis can be employed. This technique facilitates the reaction between the water-soluble phenoxide and the organic-soluble alkylating agent, often leading to higher yields and milder reaction conditions. google.com

The choice of the fluoroethoxy reagent is also crucial. While 2-fluoroethyl halides are common, more reactive reagents like 2-fluoroethyl tosylate can often lead to better results.

Multi-step Syntheses and One-Pot Reactions

Given the bifunctional nature of the target molecule, a multi-step synthesis is generally required. A plausible synthetic sequence, based on the retrosynthetic analysis, would be:

Nitration of a suitable phenol: For example, the nitration of catechol or a protected hydroquinone derivative.

Selective Etherification: Introduction of the 2-fluoroethoxy group onto the nitrated phenol.

Reduction of the Nitro Group: Conversion of the nitro group to the desired amine.

Synthesis of Key Intermediates and Precursors

The successful synthesis of this compound relies on the efficient preparation of key intermediates.

Preparation of Fluorinated Ethoxy Intermediates

The key 2-fluoroethoxy moiety is introduced using a suitable electrophilic reagent. The preparation of these fluorinated intermediates is a critical step.

2-Fluoroethyl Tosylate: A common and effective reagent for fluoroethoxylation is 2-fluoroethyl tosylate. It can be prepared from 2-fluoroethanol (B46154) by reaction with p-toluenesulfonyl chloride in the presence of a base like pyridine (B92270) or triethylamine.

Table 1: Representative Synthesis of a Fluorinated Intermediate

| Reactants | Reagent | Solvent | Conditions | Product |

| 2-Fluoroethanol | p-Toluenesulfonyl chloride | Pyridine | 0 °C to room temperature | 2-Fluoroethyl tosylate |

This table illustrates a typical procedure for preparing a key reagent for the synthesis.

The synthesis of this compound presents a challenging yet achievable goal in organic synthesis. The strategies discussed, from retrosynthetic planning to the execution of key chemical transformations, provide a framework for the successful preparation of this and related substituted aminophenols. Future research may focus on developing more convergent and efficient one-pot methodologies to streamline the synthesis of this valuable chemical compound.

Synthesis of Substituted Aminophenol Building Blocks

The creation of substituted aminophenols is a foundational step in the synthesis of more complex molecules like this compound. A variety of methods have been developed to introduce different functional groups onto the aminophenol scaffold.

Cyclocondensation: o-Aminophenol and urea (B33335) (in a molar ratio of 1.00:1.05) are reacted at 115°C for 1.5 hours. researchgate.net

Nitration: The resulting intermediate is nitrated at 40°C for 2 hours using a mixture of nitric acid and sulfuric acid. researchgate.net

Alkaline Hydrolysis: The final step is carried out at 105°C for 2.5 hours to yield 2-amino-5-nitrophenol (B90527). researchgate.net

Another strategy for synthesizing aminophenol derivatives is through the amidation of phenols. For example, a direct synthesis of paracetamol from hydroquinone has been achieved using ammonium (B1175870) acetate (B1210297) as the amidating agent in acetic acid at elevated temperatures, resulting in high yield and selectivity without the need for a metallic catalyst. rsc.org This method has also been successfully applied to other phenol derivatives. rsc.org

Furthermore, Cu-catalyzed reactions have been employed to synthesize meta-aminophenol derivatives. Reactions of N-alkoxy-2-methylanilines with alcohols in the presence of a copper catalyst can produce the corresponding meta-aminophenol derivatives in good to high yields. mdpi.com

The synthesis of fluorinated aminophenols, which are important for creating compounds like this compound, often involves specific fluorination or fluoroalkoxylation strategies. A preparation method for 2-amino-5-fluoroacetophenone involves the reaction of 2-ethynyl-4-fluoroaniline (B2578717) with an acid in water. google.com

The table below summarizes some of the key reactions for synthesizing substituted aminophenol building blocks.

| Starting Material(s) | Reagents and Conditions | Product | Yield |

| o-Aminophenol, Urea | 1) 115°C, 1.5 h; 2) HNO₃, H₂SO₄, 40°C, 2 h; 3) Alkaline hydrolysis, 105°C, 2.5 h | 2-Amino-5-nitrophenol | 80% (overall) researchgate.net |

| Hydroquinone | Ammonium acetate, Acetic acid, elevated temperature | Paracetamol | >95% rsc.org |

| N-Alkoxy-2-methylanilines, Alcohols | IPrCuBr, AgSbF₆ | meta-Aminophenol derivatives | Good to high mdpi.com |

| 2-Ethynyl-4-fluoroaniline | Acid (e.g., HCl) in water, heating | 2-Amino-5-fluoroacetophenone | High google.com |

| 2-Amino-5-alkyl-benzenesulfonic acids | Aqueous alkali metal hydroxide, 250-400°C, 2-120 bar pressure | 2-Amino-5-alkyl-phenols | Not specified google.com |

Green Chemistry Principles in the Synthesis of this compound Analogues

The application of green chemistry principles is crucial for developing sustainable and environmentally friendly synthetic methods. In the context of aminophenol synthesis, several strategies align with these principles.

A key focus has been the development of syntheses that utilize less hazardous chemicals and generate minimal waste. digitellinc.com For example, the traditional synthesis of 4-aminophenol (B1666318), a common intermediate, involves the nitration of benzene (B151609), which produces significant acid and salt waste and relies on petrochemical feedstocks. digitellinc.com A greener alternative is the amination of hydroquinone, which can be derived from lignocellulosic biomass. digitellinc.com However, this reaction can be slow and unselective, often requiring high temperatures. digitellinc.com

To address these challenges, one-pot syntheses have been explored. For instance, the simultaneous hydrogenation of 4-nitrophenol (B140041) and acetylation in a single pot has been shown to increase the selectivity for paracetamol by preventing undesirable side reactions of the intermediate 4-aminophenol. rsc.org

The use of water as a solvent is another important aspect of green chemistry. frontiersin.org A method for synthesizing 2-amino-5-fluoroacetophenone utilizes water as the solvent, which simplifies the workup process and avoids the use of organic solvents. google.com This reaction proceeds by heating 2-ethynyl-4-fluoroaniline with an acid in water, followed by neutralization to precipitate the high-purity product. google.com

The table below highlights some green chemistry approaches relevant to the synthesis of aminophenol analogues.

| Green Chemistry Principle | Application in Aminophenol Synthesis | Reference |

| Use of Renewable Feedstocks | Synthesis of 4-aminophenol from hydroquinone derived from lignocellulosic biomass. | digitellinc.com |

| Atom Economy/One-Pot Synthesis | Simultaneous hydrogenation and acetylation of 4-nitrophenol to paracetamol to minimize side reactions. | rsc.org |

| Use of Safer Solvents | Synthesis of 2-amino-5-fluoroacetophenone using water as the solvent. | google.com |

| Catalysis | Direct amination of hydroquinone to paracetamol using ammonium acetate without a metallic catalyst. | rsc.org |

Stereoselective Synthesis and Chiral Resolution for Enantiomerically Pure Derivatives

For many pharmaceutical applications, obtaining enantiomerically pure compounds is essential. This can be achieved through stereoselective synthesis or by resolving a racemic mixture.

Chiral Resolution is a common technique used to separate enantiomers. wikipedia.org This often involves reacting the racemic mixture with a chiral resolving agent to form diastereomers, which can then be separated by methods like crystallization. wikipedia.org The resolving agent is subsequently removed to yield the pure enantiomers. wikipedia.org Common resolving agents include tartaric acid and brucine. wikipedia.org For amines, chiral acids are frequently used to form diastereomeric salts. wikipedia.org

Enzymatic resolution is another powerful method. Lipases can be used to selectively acylate one enantiomer of a chiral amine in the presence of an alkyl ester, allowing for the separation of the resulting amide from the unreacted enantiomer. google.com

Stereoselective Synthesis aims to directly produce a single enantiomer, avoiding the need for resolution. This can be achieved using chiral catalysts or auxiliaries. For example, a library of chiral imidazoline-aminophenol ligands has been synthesized and used in copper-catalyzed reactions to achieve high enantioselectivity. nih.gov In one case, a specific ligand provided the product of a Henry reaction in 95% enantiomeric excess (ee). nih.gov

The enantioselective allylation of aldoxime derivatives has been achieved in water using a catalyst system composed of Zn(OH)₂ and a chiral aminophenol. researchgate.net The substituent on the chiral aminophenol reagent was found to significantly impact the enantioselectivity of the reaction. researchgate.net

The table below summarizes methods for obtaining enantiomerically pure aminophenol derivatives.

| Method | Description | Example |

| Chiral Resolution | Separation of a racemic mixture into its enantiomers. | |

| Diastereomeric Salt Formation | Reaction with a chiral resolving agent to form separable diastereomers. | Use of tartaric acid to resolve racemic amines. wikipedia.org |

| Enzymatic Resolution | Use of enzymes like lipases to selectively react with one enantiomer. | Selective acylation of a chiral amine using a lipase (B570770) and an alkyl ester. google.com |

| Stereoselective Synthesis | Direct synthesis of a single enantiomer. | |

| Chiral Ligands | Use of chiral ligands in metal-catalyzed reactions to induce stereoselectivity. | Copper-catalyzed Henry reaction using a chiral imidazoline-aminophenol ligand, achieving 95% ee. nih.gov |

| Chiral Catalysts | Use of chiral catalysts to control the stereochemical outcome of a reaction. | Enantioselective allylation of aldoximes using a Zn(OH)₂-chiral aminophenol catalyst in water. researchgate.net |

Advanced Spectroscopic and Structural Characterization of 2 Amino 5 2 Fluoroethoxy Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of 2-Amino-5-(2-fluoroethoxy)phenol in solution. By analyzing the interactions of atomic nuclei with an external magnetic field, detailed information about the chemical environment, connectivity, and spatial arrangement of atoms can be obtained.

¹H and ¹³C NMR Chemical Shift Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for characterizing organic molecules. The chemical shifts observed in the spectra of this compound provide valuable information about the electronic environment of each proton and carbon atom.

In the ¹H NMR spectrum, the aromatic protons typically appear in the range of 6.0-7.5 ppm. The protons of the fluoroethoxy group exhibit characteristic shifts, with the methylene (B1212753) group adjacent to the fluorine atom appearing further downfield due to the electron-withdrawing effect of fluorine. The protons of the amino and hydroxyl groups are often observed as broad singlets, and their chemical shifts can be influenced by solvent and concentration. libretexts.org

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The aromatic carbons resonate in the region of 110-160 ppm. researchgate.net The carbons of the fluoroethoxy group will have distinct chemical shifts, with the carbon bonded to fluorine showing a characteristic splitting pattern due to C-F coupling.

A detailed analysis of the ¹H and ¹³C NMR data, including chemical shifts and coupling constants, allows for the complete assignment of all proton and carbon signals in the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 7.5 | 110 - 145 |

| -OCH₂- | ~4.1 | ~68 |

| -CH₂F | ~4.6 | ~83 (doublet, ¹JCF ≈ 170 Hz) |

| Ar-C-OH | - | ~150 |

| Ar-C-NH₂ | - | ~140 |

| Ar-C-O | - | ~155 |

| NH₂ | Variable (broad) | - |

| OH | Variable (broad) | - |

Note: These are approximate predicted values and may vary based on solvent and experimental conditions.

¹⁹F NMR for Characterizing Fluorine Environment

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique specifically used to study fluorine-containing compounds. The ¹⁹F NMR spectrum of this compound provides direct information about the chemical environment of the fluorine atom. A single resonance is expected, and its chemical shift is indicative of the electronic environment around the fluorine nucleus. Furthermore, coupling between the fluorine and adjacent protons (²JHF) will result in a characteristic splitting pattern, typically a triplet, in the ¹⁹F NMR spectrum, confirming the -CH₂F moiety.

2D NMR Techniques for Structural Elucidation

Two-dimensional (2D) NMR techniques are instrumental in confirming the structural assignments made from 1D NMR spectra. wikipedia.org By correlating different nuclei, these experiments provide unambiguous evidence for the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. libretexts.org For this compound, COSY would show correlations between adjacent aromatic protons and between the protons of the -OCH₂CH₂F group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). wikipedia.org This is crucial for assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal of the -CH₂F group will show a correlation to the corresponding carbon signal in the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons (typically 2-3 bonds apart). youtube.com HMBC is particularly useful for connecting different fragments of the molecule. For example, it can show correlations between the protons of the ethoxy group and the aromatic carbon to which the oxygen is attached, confirming the ether linkage.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. researchgate.net The functional groups present in this compound have characteristic vibrational frequencies.

O-H and N-H Stretching: The O-H and N-H stretching vibrations are typically observed in the high-frequency region of the IR spectrum, around 3300-3500 cm⁻¹. libretexts.org These bands are often broad due to hydrogen bonding.

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations appear in the 2850-3100 cm⁻¹ region. researchgate.net

C=C Stretching: Aromatic ring C=C stretching vibrations give rise to several bands in the 1450-1600 cm⁻¹ region. researchgate.net

C-O Stretching: The C-O stretching vibration of the ether linkage is expected to appear in the 1000-1300 cm⁻¹ range. ijaemr.com

C-F Stretching: The C-F stretching vibration is typically a strong band in the IR spectrum, appearing in the 1000-1400 cm⁻¹ region. nih.gov

C-N Stretching: The C-N stretching vibration of the aromatic amine is usually found in the 1250-1380 cm⁻¹ region. atlantis-press.com

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. The combination of IR and Raman data allows for a more complete analysis of the vibrational modes of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₈H₁₀FNO₂), the expected monoisotopic mass is approximately 171.07 Da. uni.lu

Electron ionization (EI) mass spectrometry can provide information about the fragmentation pattern of the molecule, which can aid in structural elucidation. Common fragmentation pathways for phenols and ethers include cleavage of the ether bond and loss of small neutral molecules. libretexts.org The fragmentation pattern of this compound would likely show characteristic ions corresponding to the loss of the fluoroethoxy group, as well as fragments of the aromatic ring.

Table 2: Predicted Collision Cross Section (CCS) values for adducts of this compound

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 172.07683 | 132.5 |

| [M+Na]⁺ | 194.05877 | 140.9 |

| [M-H]⁻ | 170.06227 | 133.5 |

| [M+NH₄]⁺ | 189.10337 | 152.1 |

| [M+K]⁺ | 210.03271 | 138.5 |

| [M+H-H₂O]⁺ | 154.06681 | 126.1 |

| [M+HCOO]⁻ | 216.06775 | 155.7 |

| [M+CH₃COO]⁻ | 230.08340 | 178.9 |

| [M+Na-2H]⁻ | 192.04422 | 138.0 |

| [M]⁺ | 171.06900 | 130.9 |

| [M]⁻ | 171.07010 | 130.9 |

Data sourced from publicly available predicted values. uni.lu m/z refers to the mass-to-charge ratio.

Computational Chemistry and Modeling Studies of 2 Amino 5 2 Fluoroethoxy Phenol

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. arxiv.org It is particularly effective for determining the optimized molecular geometry and various electronic properties of molecules such as phenolic compounds. nih.gov DFT calculations for 2-Amino-5-(2-fluoroethoxy)phenol would involve solving the Kohn-Sham equations to approximate the ground-state electron density, from which properties like total energy, bond lengths, bond angles, and dihedral angles are derived.

For a molecule like this compound, a typical DFT study would employ a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p) to achieve a balance between accuracy and computational cost. researchgate.netatlantis-press.com The resulting optimized geometry represents the most stable three-dimensional arrangement of the atoms.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) This table presents hypothetical data that would be obtained from DFT calculations for illustrative purposes.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-O (Phenol) | 1.36 Å |

| C-N (Amine) | 1.40 Å | |

| C-O (Ether) | 1.37 Å | |

| O-C (Ether) | 1.43 Å | |

| C-F | 1.39 Å | |

| Bond Angle | C-C-O (Phenol) | 119.5° |

| C-C-N (Amine) | 121.0° | |

| Dihedral Angle | C-C-O-C (Ether) | 115.0° |

Frontier Molecular Orbital (FMO) Analysis and Energy Gaps

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, specifically near the amino and hydroxyl groups, which are strong electron-donating groups. The LUMO would likely be distributed over the aromatic ring as well. The energy gap would provide insights into the molecule's kinetic stability and its susceptibility to electronic excitation.

Table 2: Illustrative Frontier Molecular Orbital Data for this compound This table contains hypothetical values derived from a conceptual FMO analysis.

| Parameter | Energy (eV) | Description |

| HOMO Energy | -5.20 | Energy of the highest occupied molecular orbital |

| LUMO Energy | -0.85 | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap (ΔE) | 4.35 | Indicator of chemical reactivity and stability |

Electrostatic Potential Surface (EPS) Analysis

The Molecular Electrostatic Potential (MEP or EPS) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The EPS map plots the electrostatic potential onto the electron density surface. Different colors represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. researchgate.net

In this compound, the EPS analysis would likely show negative potential (red/yellow) around the oxygen atom of the hydroxyl group and the nitrogen atom of the amino group, identifying them as nucleophilic centers. The hydrogen atoms of the amine and hydroxyl groups would exhibit positive potential (blue), marking them as electrophilic sites.

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. semanticscholar.org For a flexible molecule like this compound, which has a rotatable fluoroethoxy side chain, MD simulations are essential for exploring its conformational landscape and understanding its flexibility.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical regression or classification models that correlate the chemical structure of a compound with its biological activity or physical properties, respectively. nih.govmdpi.com

To develop a QSAR/QSPR model for a series of phenolic derivatives including this compound, one would first calculate a set of molecular descriptors for each compound. mdpi.com These descriptors can be constitutional, geometrical, or electronic. A statistical method, such as multiple linear regression or machine learning algorithms, is then used to build a mathematical equation linking these descriptors to an observed activity or property. nih.govmdpi.com Such models are valuable for predicting the properties of new, unsynthesized compounds and for guiding the design of molecules with desired characteristics. nih.gov

Virtual Screening and Ligand-Based Design Applications

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov this compound could be included as one of many compounds in such a library.

Alternatively, in ligand-based drug design, if a set of molecules with known activity against a target is available, the structure of a molecule like this compound can be used to generate a pharmacophore model. This model represents the essential steric and electronic features required for biological activity. This pharmacophore can then be used to screen databases for other molecules that fit the model, potentially leading to the discovery of novel and potent compounds. Structure-based design, in contrast, relies on the 3D structure of the target protein. nih.gov

Non-covalent Interactions and Topological Analyses

Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, are critical in determining the structure and function of biological systems and the binding of ligands to proteins. libretexts.orgresearchgate.netresearchgate.net For this compound, the hydroxyl and amino groups are capable of acting as both hydrogen bond donors and acceptors. The aromatic ring can participate in π-π stacking and cation-π interactions. longdom.org

Topological analysis methods, such as Quantum Theory of Atoms in Molecules (QTAIM) and Hirshfeld surface analysis, can be used to investigate these non-covalent interactions in detail. researchgate.netnih.gov Hirshfeld surface analysis maps various properties onto a surface that defines the space occupied by a molecule in a crystal, providing a visual representation of intermolecular contacts. QTAIM analyzes the electron density topology to characterize the nature of chemical bonds and non-covalent interactions by identifying bond critical points (BCPs) between atoms.

Structure Activity Relationship Sar Studies of 2 Amino 5 2 Fluoroethoxy Phenol Derivatives

Postulated Impact of Fluoroethoxy Substitution on Biological Activity

The introduction of a fluoroethoxy group at the 5-position of a 2-aminophenol (B121084) core would be expected to modulate its physicochemical properties in several ways, thereby influencing its biological activity. The fluorine atom, being highly electronegative, can alter the electronic environment of the molecule. The fluoroethoxy group as a whole is more lipophilic than a simple hydroxyl or methoxy (B1213986) group, which could enhance membrane permeability and cellular uptake.

Furthermore, the presence of fluorine can block metabolic pathways, specifically cytochrome P450-mediated oxidation, at that position, potentially leading to an improved pharmacokinetic profile with a longer half-life. The specific biological effects, whether they be as enzyme inhibitors, receptor agonists or antagonists, or other activities, would be highly dependent on the specific biological target. Without experimental data, any discussion on the impact remains speculative.

Established Role of Amino and Hydroxyl Groups in Molecular Recognition

In the broader context of aminophenol derivatives, the ortho-relationship of the amino and hydroxyl groups is crucial for their biological activity. These groups can act as key hydrogen bond donors and acceptors, enabling the molecule to bind to the active sites of enzymes or receptors. acs.org The relative orientation of these groups allows for the formation of a "chelation-like" interaction with metal ions in metalloenzymes or the establishment of a specific hydrogen bonding network with amino acid residues in a protein's binding pocket. nih.gov

For instance, in studies of various 2-aminophenol derivatives, these groups are often essential for their antioxidant, antimicrobial, or anticancer activities. nih.gov They are key components of the pharmacophore, the essential three-dimensional arrangement of functional groups required for biological activity.

General Influence of Substituent Position and Electronic Properties on Biological Efficacy

The position and electronic nature of substituents on the aminophenol ring are known to significantly affect biological efficacy. A substituent at the 5-position, as in the case of 2-Amino-5-(2-fluoroethoxy)phenol, can influence the acidity of the phenolic hydroxyl group and the basicity of the amino group through electronic effects (both inductive and resonance).

Anticipated Contribution of Conformational Flexibility to SAR

The fluoroethoxy side chain introduces a degree of conformational flexibility that is not present in simpler analogs like 2-amino-5-fluorophenol (B134415) or 2-amino-5-methoxyphenol. The ability of the C-C and C-O bonds in the ethoxy chain to rotate allows the molecule to adopt various conformations. This flexibility can be advantageous, allowing the molecule to adapt its shape to fit optimally into a binding site.

However, this flexibility can also be a disadvantage if the energetically preferred conformation is not the one required for biological activity, leading to an "entropic penalty" upon binding. Computational modeling and conformational analysis would be necessary to predict the preferred conformations of this compound and to understand how its flexibility might contribute to its hypothetical structure-activity relationship.

Preclinical Pharmacological and Biological Activities of 2 Amino 5 2 Fluoroethoxy Phenol Analogues

In Vitro Biological Activity Screening and Assays

Initial evaluation of the biological potential of 2-amino-5-(2-fluoroethoxy)phenol analogues involves a variety of in vitro screening and assay methods. These techniques are crucial for identifying and characterizing the interactions of these compounds with biological targets at a molecular and cellular level.

Enzyme Inhibition Studies (e.g., Tyrosinase, Kinases, etc.)

The inhibition of specific enzymes is a primary mechanism through which many therapeutic agents exert their effects. Phenolic compounds, structurally related to the aminophenol core of the title compound, are known to interact with various enzymes, including tyrosinase.

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders. nih.gov Studies on other phenolic structures, such as rotenoids and benzothiazole (B30560) derivatives, have demonstrated potent, competitive inhibition of both the monophenolase and diphenolase activities of mushroom tyrosinase. mdpi.comresearchgate.net For example, certain rotenoids exhibited IC50 values for monophenolase inhibition as low as 1.2 μM. researchgate.net Kinetic analyses, including Lineweaver-Burk plots, are employed to determine the mechanism of inhibition, with many phenolic compounds acting as competitive inhibitors by binding to the enzyme's active site. nih.govresearchgate.netnih.gov The inhibitory activity is highly dependent on the substitution pattern on the phenyl ring; for instance, the presence and position of hydroxyl groups can dramatically enhance potency. nih.govmdpi.com HPLC-based assays using substrates like N-acetyl-l-tyrosine are also used to confirm and quantify the inhibitory effects. researchgate.netmdpi.com

| Compound/Class | Target Enzyme | IC50 Value (μM) | Inhibition Type | Source |

| Rotenoid Analogues | Tyrosinase (monophenolase) | 1.2 - 2.1 | Competitive | researchgate.net |

| Rotenoid Analogues | Tyrosinase (diphenolase) | 9.5 - 21.5 | Competitive | researchgate.net |

| (Z)-5-Benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one (Comp. 10) | Tyrosinase | 1.60 | Competitive | nih.gov |

| 4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol (Comp. 1b) | Tyrosinase | 0.2 | Competitive | mdpi.com |

| Puerol A | Tyrosinase (monophenolase) | 2.2 | Competitive, Reversible, Slow-binding | mdpi.com |

| Puerol A | Tyrosinase (diphenolase) | 3.8 | Competitive, Reversible, Slow-binding | mdpi.com |

Receptor Binding Affinity and Selectivity (e.g., S1P1 receptors, Adenosine (B11128) Receptors)

Analogues may also be screened for their ability to bind to specific cell surface receptors, such as G protein-coupled receptors (GPCRs). Adenosine receptors, particularly the A1 subtype (A1AR), are important targets for conditions related to ischemia and pain. nih.gov

Structure-activity relationship studies on 2-aminothiophene derivatives have identified them as positive allosteric modulators (PAMs) of the A1AR. nih.gov These studies revealed that fluoro-substituted analogues, in particular, showed enhanced PAM activity. nih.gov The binding affinity and selectivity of these compounds are determined using radioligand binding assays in membranes prepared from cells expressing the target receptor, such as rat brain membranes. nih.gov Functional assays, like measuring the stimulation of [35S]GTPγS binding, are then used to determine the compound's efficacy (e.g., full agonist, partial agonist, or PAM). nih.gov For some 5'-substituted adenosine analogues, affinities for A1 receptors were in the nanomolar range, and they behaved as partial agonists. nih.gov Molecular modeling can further elucidate the binding mode, suggesting that hydrophobic groups may interact with regions of the receptor in contact with the phospholipid bilayer. nih.gov

Cellular Assays (e.g., Antibacterial Activity, Anti-inflammatory effects in cellular models)

Cellular assays provide a more integrated view of a compound's biological effects in a living system. Analogues of 2-aminophenol (B121084) have been investigated for their antioxidant, anti-inflammatory, and neuroprotective properties. nih.govbohrium.com

The anti-inflammatory potential of related compounds has been linked to the inhibition of ferroptosis, a form of iron-dependent cell death characterized by lipid peroxidation. nih.govresearchgate.net The efficacy of 2-amino-6-methylphenol (B101103) derivatives in preventing RSL3-induced ferroptosis has been demonstrated in cellular models, with EC50 values in the nanomolar range (25 nM to 207 nM). nih.gov These compounds were shown to prevent the accumulation of lipid peroxides in living cells. nih.gov Antioxidant capacity is another key parameter evaluated, often using assays like the Oxygen Radical Absorbance Capacity (ORAC) test. nih.gov Furthermore, the neuroprotective effects of related molecules have been assessed by their ability to protect neuronal cells (e.g., PC12 cells) from oxidative stress-induced damage. nih.govbohrium.com

Mechanistic Investigations at the Cellular and Molecular Level (e.g., Mechanism of Action, Target Engagement)

Understanding a compound's mechanism of action is critical for its development. For enzyme inhibitors like those targeting tyrosinase, mechanistic studies involve detailed kinetic analysis to differentiate between types of inhibition (e.g., competitive, non-competitive, mixed) and to determine kinetic parameters. researchgate.netmdpi.com For some inhibitors, a slow-binding mechanism has been identified, characterized by a time-dependent increase in enzyme inhibition. mdpi.com

At the cellular level, target engagement studies aim to confirm that a compound interacts with its intended target in a complex biological system. For ferroptosis inhibitors, for example, while they may not directly modulate iron homeostasis, their mechanism involves the suppression of the lipid peroxidation chain reaction that drives cell death. nih.govresearchgate.net Chemical proteomics can be employed to identify the specific protein targets of a novel inhibitor. researchgate.net In the case of receptor modulators, molecular docking studies based on receptor crystal structures help to predict and rationalize the binding interactions at the molecular level, guiding further optimization of the compounds. nih.gov

In Vitro and In Vivo Studies of Related Fluorinated Amino Acids as Imaging Agents (excluding human trials)

The introduction of a fluorine atom, particularly the positron-emitting isotope fluorine-18 (B77423) (¹⁸F), into amino acid structures creates valuable probes for Positron Emission Tomography (PET) imaging. sfu.camdpi.com PET is a noninvasive imaging technique that interrogates physiological and metabolic processes, making it highly suitable for the early detection and staging of tumors. sfu.canih.gov

Fluorinated amino acid analogues are of particular interest because cancer cells often overexpress amino acid transporters, such as the L-type amino acid transporter 1 (LAT1), to support their increased metabolic and protein synthesis demands. sfu.ca ¹⁸F-labeled amino acids can be transported into cancer cells via these transporters, leading to high tumor uptake and visualization on PET scans. sfu.ca

Recent advances have focused on developing mild and selective late-stage C-H ¹⁸F-fluorination reactions, which allow for the direct synthesis of these imaging agents from unprotected amino acids, simplifying the production process. sfu.camdpi.com The preclinical evaluation of these novel tracers involves:

In vitro uptake studies: Cancer cell lines with varying levels of LAT1 expression (e.g., PC3 prostate cancer, U87 glioma) are used to measure the uptake of the ¹⁸F-labeled amino acid, confirming that transport is mediated by the target transporter. sfu.ca

| Imaging Agent | Target Mechanism | In Vitro Model | In Vivo Model | Key Finding | Source |

| 5-[¹⁸F]-fluorohomoleucine | LAT1-mediated transport | PC3 (prostate) & U87 (glioma) cancer cells | Mice with PC3 or U87 xenografts | High tumor uptake and excellent tumor visualization | sfu.ca |

| 4-[¹⁸F]fluoroleucine | LAT1-mediated transport | Various cancer cell lines | Mice | High bone uptake suggested in vivo defluorination | sfu.ca |

| ¹⁸F-labeled amino acids (general) | Amino acid transporters | N/A | N/A | The longer half-life of ¹⁸F is advantageous for logistics compared to carbon-11 | nih.gov |

Prodrug Design and In Vitro Stability for Enhanced Biological Delivery

The therapeutic potential of a compound can be limited by poor pharmacokinetic properties. Prodrug strategies are employed to overcome these limitations by chemically modifying the active drug into an inactive form that, after administration, is converted back to the parent drug. This approach can improve properties such as solubility, stability, and membrane permeability.

A relevant example is the design of prodrugs for 5-fluorouracil, where carbamoyl (B1232498) derivatives were synthesized to possess high serum albumin binding potency. nih.gov The rationale is that these prodrugs would form a complex with albumin in the bloodstream, creating a circulating reservoir of the drug and prolonging its half-life. nih.gov

The evaluation of such prodrugs involves crucial in vitro stability studies. These are typically conducted by incubating the prodrug in various biological media, such as plasma or buffer solutions at physiological pH, and monitoring the rate of hydrolysis or conversion back to the active drug over time using techniques like High-Pressure Liquid Chromatography (HPLC). nih.gov These studies are essential to ensure the prodrug is stable enough to reach its target but can be efficiently converted to release the active agent. nih.gov

Metabolism and Biotransformation Pathways of 2 Amino 5 2 Fluoroethoxy Phenol and Its Analogues

In Vitro Metabolic Stability Studies (e.g., Hepatocytes, S9 fractions)

In vitro metabolic stability assays are fundamental tools in early drug discovery to predict how quickly a compound will be metabolized in the body. These assays measure the rate of disappearance of a parent compound when it is incubated with metabolically active biological matrices. The primary systems used are liver hepatocytes and subcellular fractions like the S9 fraction.

Hepatocytes : As the primary site of drug metabolism, intact liver cells (hepatocytes) contain a full complement of both Phase I and Phase II metabolic enzymes in their natural cellular environment. Assays using cryopreserved or fresh hepatocytes are considered a gold standard for in vitro metabolism studies, providing a comprehensive overview of a compound's metabolic fate.

S9 Fractions : The S9 fraction is a supernatant obtained from the centrifugation of a liver homogenate at 9,000g. It contains both microsomal and cytosolic enzymes, encompassing the majority of Phase I (e.g., Cytochrome P450s) and Phase II (e.g., sulfotransferases, glucuronosyltransferases) metabolic enzymes. S9 fractions are a cost-effective and convenient alternative to hepatocytes for screening metabolic stability.

The metabolic stability of a compound like 2-Amino-5-(2-fluoroethoxy)phenol would be determined by incubating it with either hepatocytes or S9 fractions and monitoring its concentration over time using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). The results are typically expressed as the compound's half-life (t½) and intrinsic clearance (CLint).

Table 1: Representative Data from an In Vitro Metabolic Stability Assay

| Test System | Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Human Liver Hepatocytes | Compound A (Low Clearance) | > 120 | < 10 |

| Human Liver Hepatocytes | Compound B (High Clearance) | 15 | 92.4 |

| Human Liver S9 Fraction | Compound C (Low Clearance) | 115 | 8.5 |

| Human Liver S9 Fraction | Compound D (High Clearance) | 22 | 63.0 |

| This table presents illustrative data to demonstrate typical outcomes of metabolic stability studies and does not represent actual experimental results for this compound. |

Identification of Major Metabolites and Biotransformation Pathways (Preclinical)

Following stability assessment, preclinical studies aim to identify the major metabolites and elucidate the biotransformation pathways. For an aromatic amine and phenol (B47542) derivative like this compound, several metabolic reactions can be anticipated.

Phase I Metabolism:

Oxidation: The primary routes of Phase I metabolism would likely involve oxidation. The aromatic ring can be hydroxylated, and the primary amino group can undergo N-oxidation to form hydroxylamine (B1172632) and nitroso derivatives.

O-dealkylation: The fluoroethoxy group may be subject to O-dealkylation, although the presence of fluorine can hinder this process.

Phase II Metabolism:

Glucuronidation: The phenolic hydroxyl group is a prime site for conjugation with glucuronic acid, a common and major metabolic pathway for phenols, resulting in a more water-soluble glucuronide metabolite.

Sulfation: The phenolic group can also be conjugated with a sulfonate group (sulfation).

Acetylation: The primary amino group can undergo acetylation.

The identification of these metabolites is typically performed using high-resolution mass spectrometry to determine the exact mass of the metabolites, which helps in proposing their structures.

Table 2: Potential Metabolites of this compound in Preclinical Studies

| Proposed Metabolite | Biotransformation Pathway |

| This compound glucuronide | Phase II: Glucuronidation of the phenolic hydroxyl group |

| This compound sulfate | Phase II: Sulfation of the phenolic hydroxyl group |

| N-Acetyl-2-amino-5-(2-fluoroethoxy)phenol | Phase II: Acetylation of the primary amino group |

| Hydroxylated this compound | Phase I: Aromatic hydroxylation |

| N-Hydroxy-2-amino-5-(2-fluoroethoxy)phenol | Phase I: N-oxidation of the primary amino group |

| This table lists hypothetical metabolites based on the known metabolism of similar chemical structures. |

Role of Fluorine in Metabolic Stability and Resistance to Oxidation

The introduction of fluorine into drug molecules is a common strategy in medicinal chemistry to enhance metabolic stability. The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by oxidative enzymes like Cytochrome P450.

For this compound, the fluoroethoxy side chain is expected to be more metabolically stable than a non-fluorinated ethoxy group. Fluorine substitution can block or slow down metabolic attack at or near the site of fluorination. annualreviews.org This resistance to oxidation can lead to a longer half-life and improved bioavailability of the compound. annualreviews.org However, the presence of fluorine can also have complex effects on the electronic properties of the molecule, potentially influencing the reactivity of other functional groups. annualreviews.org For instance, the electron-withdrawing nature of fluorine can affect the pKa of the nearby phenolic hydroxyl and amino groups, which may in turn alter their susceptibility to Phase II conjugation reactions. annualreviews.org

Enzyme Systems Involved in Metabolism (e.g., Cytochrome P450)

The metabolism of a vast number of drugs and xenobiotics is predominantly carried out by the Cytochrome P450 (CYP) superfamily of enzymes. nih.gov These heme-containing monooxygenases are the primary drivers of Phase I oxidative metabolism. nih.gov

For a compound like this compound, various CYP isoforms would likely be involved in its metabolism. The specific isoforms responsible can be identified using in vitro experiments with recombinant human CYP enzymes or by using specific chemical inhibitors in liver microsome incubations.

Given the structure, potential candidate enzymes include:

CYP2D6 and CYP2C9: Often involved in the metabolism of aromatic compounds.

CYP3A4: Known for its broad substrate specificity and its significant role in the metabolism of a wide range of drugs.

CYP1A2: Can be involved in the metabolism of aromatic amines.

While CYP enzymes are central to Phase I reactions, Phase II conjugation reactions are catalyzed by other enzyme families, such as UDP-glucuronosyltransferases (UGTs) for glucuronidation and sulfotransferases (SULTs) for sulfation. The comprehensive metabolic profile of this compound would be the result of the interplay between these various enzyme systems.

Future Research Directions and Potential Applications

Design of Novel 2-Amino-5-(2-fluoroethoxy)phenol Derived Scaffolds for Drug Discovery

The core structure of this compound is an ideal starting point for the design of novel molecular scaffolds in drug discovery. The amino and hydroxyl groups offer reactive handles for a variety of chemical modifications, enabling the creation of large and structurally diverse compound libraries through strategies like Diversity-Oriented Synthesis (DOS). mdpi.com This approach allows for the systematic exploration of chemical space around the central scaffold to identify new bioactive molecules. mdpi.com

Drawing inspiration from related structures, the 2-aminophenol (B121084) motif can be incorporated into more complex heterocyclic systems. For example, the 2-amino-5-thiazolyl motif has been successfully identified as a novel scaffold for designing anti-inflammatory agents. nih.gov Similarly, derivatives of 2-amino-6-methyl-phenol have been synthesized to target lipid peroxidation and inhibit ferroptosis, a form of programmed cell death implicated in various diseases. researchgate.net By applying these principles, the this compound core could be elaborated to generate novel classes of compounds. Modifications could include:

Acylation or Sulfonylation of the amino group to explore interactions with different biological targets.

Alkylation or Arylation of the phenolic hydroxyl group to modulate solubility and pharmacokinetic properties.

Introduction of substituents onto the benzene (B151609) ring to fine-tune electronic properties and binding interactions.

Using the scaffold as a building block for creating larger, more complex molecules like benzimidazoles or benzoxazoles, which are known to have a wide range of biological activities. google.comnih.gov

The resulting libraries of these novel derivatives would serve as a rich resource for identifying lead compounds in various therapeutic areas.

Development of Advanced Synthetic Methodologies

While the specific synthesis of this compound is not widely detailed in the literature, methodologies for producing structurally similar aminophenols can be adapted and optimized. For instance, the synthesis of 2-amino-5-nitrophenol (B90527) has been achieved through a multi-step process involving cyclocondensation of o-aminophenol and urea (B33335), followed by nitration and hydrolysis. researchgate.net Another patented process describes preparing 2-amino-5-nitrophenol derivatives by the ring-opening of substituted benzoxazoles. google.com

Future research should focus on developing more efficient, scalable, and cost-effective synthetic routes to this compound and its derivatives. Key areas for development include:

Late-stage functionalization: Developing methods to introduce the fluoroethoxy group or other modifications late in the synthetic sequence would allow for the rapid generation of diverse analogs from a common intermediate.

Catalytic methods: Exploring transition-metal-catalyzed cross-coupling reactions to attach the fluoroethoxy side chain or to modify the aromatic ring would provide a powerful tool for diversification.

Flow chemistry: Implementing continuous flow processes could enhance the safety, efficiency, and scalability of the synthesis, particularly for reactions that are hazardous or difficult to control in batch mode.

Optimizing these synthetic strategies is crucial for producing the quantities of diverse compounds needed for extensive biological screening.

Integration with High-Throughput Screening and Omics Technologies

The development of diverse chemical libraries based on the this compound scaffold necessitates the use of High-Throughput Screening (HTS) to efficiently evaluate their biological activity. HTS allows for the rapid testing of thousands of compounds against specific enzymes, receptors, or cellular pathways to identify "hits"—compounds that exhibit a desired biological effect.

Once hits are identified, modern "omics" technologies can be employed to elucidate their mechanism of action. For example, chemical proteomics, a technique that uses chemical probes to identify the protein targets of a small molecule, can be particularly powerful. A recent study successfully used this approach to identify prohibitin 2 (PHB2) as the biological target of a novel anti-ferroptotic agent derived from a 2-amino-6-methyl-phenol scaffold. researchgate.net

By integrating the synthesis of this compound derivatives with HTS and subsequent omics-based target deconvolution, researchers can systematically:

Screen compound libraries against a wide range of biological assays.

Identify active compounds for specific diseases.

Uncover the direct molecular targets of these compounds, providing critical insights into their therapeutic potential and mechanism.

Exploration of New Biological Targets and Therapeutic Areas

The broader class of aminophenol and phenol (B47542) derivatives has demonstrated a wide spectrum of biological activities, suggesting numerous potential therapeutic applications for compounds derived from this compound. Phenolic compounds are recurring motifs in pharmaceuticals and have been investigated for a vast range of uses. nsf.gov

Based on the activities of related compounds, potential therapeutic areas for exploration include:

Oncology: Flavonoid derivatives containing amino groups have been developed as potent anticancer agents, with some entering clinical trials. mdpi.com The 2-aminophenol scaffold could be used to design new kinase inhibitors or agents that modulate cancer-specific pathways like ferroptosis. researchgate.net

Inflammatory Diseases: Substituted thiazoles derived from aminophenol-like precursors have shown significant anti-inflammatory activity. nih.gov Furthermore, complex benzimidazole (B57391) derivatives have been discovered as potent inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade. nih.gov

Infectious Diseases: Various 2-amino-5-methylphenol (B193566) derivatives have been found to possess good antibacterial activity against both Gram-positive and Gram-negative bacteria. globalresearchonline.netresearchgate.net The unique fluoroethoxy substitution could lead to derivatives with improved potency or a broader spectrum of activity.

Neurodegenerative Diseases: Phenolic compounds are known to possess antioxidant properties, which can be beneficial in diseases characterized by oxidative stress, including neurodegenerative conditions. nih.gov

The presence of the fluoroethoxy group may confer unique pharmacological properties, potentially leading to improved selectivity, metabolic stability, or central nervous system penetration compared to non-fluorinated analogs.

Applications in Chemical Probes and Imaging Technologies

Beyond direct therapeutic use, derivatives of this compound hold potential as chemical probes and imaging agents to study biological systems. Chemical probes are essential tools for visualizing and understanding complex cellular processes.

A historical application for related compounds, such as 2-amino-5-nitrophenol derivatives, has been as intermediates in the synthesis of dyes, including cyan couplers for photographic imaging. google.com This history of use in color-forming reactions highlights the potential for this chemical class in imaging applications.

Future research could focus on:

Fluorescent Probes: The amino group on the scaffold can be readily functionalized with a fluorophore. If a derivative is found to bind selectively to a specific protein (as identified through proteomics), such a fluorescently-tagged version could be used to visualize the location and dynamics of that protein within living cells.

Positron Emission Tomography (PET) Imaging: The fluorine atom in the fluoroethoxy group could potentially be replaced with the radioisotope Fluorine-18 (B77423) (¹⁸F), a widely used positron emitter in PET imaging. If a derivative shows high affinity and selectivity for a target relevant to a disease (e.g., a receptor that is overexpressed in tumors), an ¹⁸F-labeled version could be developed as a novel PET tracer for non-invasive diagnosis and monitoring of that disease.

¹⁹F-NMR/MRI Probes: The intrinsic fluorine atom provides a handle for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy or Magnetic Resonance Imaging (MRI). These techniques can be used to study drug-target engagement or to track the biodistribution of the compound in vivo without the need for radioisotopes.

These applications would transform derivatives of this compound from potential therapeutics into versatile tools for fundamental biological research and advanced medical diagnostics.

Q & A

Q. What are the optimized synthetic routes for 2-Amino-5-(2-fluoroethoxy)phenol, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step organic reactions. A plausible route includes:

- Step 1 : Introduction of the fluoroethoxy group via nucleophilic substitution on a halogenated phenol precursor using 2-fluoroethanol under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .

- Step 2 : Protection/deprotection of the amino group using Boc anhydride, followed by catalytic hydrogenation or acidic hydrolysis .

- Critical conditions : Anhydrous solvents, controlled temperatures (60–100°C), and catalysts like Pd/C for hydrogenation. Yields >70% are achievable with rigorous purification (e.g., column chromatography) .

Q. Which analytical techniques are most effective for characterizing this compound?

- Structural confirmation : H/C NMR to resolve the fluoroethoxy group’s chemical shifts (δ ~4.5–4.7 ppm for -OCH₂CH₂F) and aromatic protons .

- Purity assessment : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase .

- Mass analysis : High-resolution mass spectrometry (HRMS) to confirm the molecular ion peak (e.g., [M+H]⁺ at m/z 215.25) .

Advanced Research Questions

Q. How does the fluoroethoxy substituent impact the compound’s lipophilicity and metabolic stability compared to methoxy or hydroxy analogs?

The fluoroethoxy group enhances lipophilicity (logP increase by ~0.5–1.0 vs. methoxy) due to fluorine’s electronegativity, improving membrane permeability. However, the ether linkage reduces metabolic oxidation compared to methyl groups, as shown in microsomal stability assays (t₁/₂ > 120 min vs. <60 min for methoxy analogs) .

Q. What experimental strategies address contradictions in reported enzyme inhibition data for this compound?

Discrepancies may arise from:

- Assay variability : Standardize enzyme sources (e.g., recombinant vs. tissue-extracted) and substrate concentrations .

- Solvent effects : Use DMSO concentrations <1% to avoid denaturation .

- Control experiments : Include positive controls (e.g., known inhibitors) and validate via orthogonal assays (e.g., SPR for binding affinity) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Substituent variation : Synthesize analogs with modified alkoxy chains (e.g., chloroethoxy, trifluoromethoxy) and compare IC₅₀ values in enzyme assays .

- Pharmacophore mapping : Use molecular docking to identify critical interactions (e.g., hydrogen bonding with the amino group) .

- In vivo validation : Assess pharmacokinetics (e.g., oral bioavailability in rodent models) for lead candidates .

Methodological Notes

- Contradiction Analysis : Cross-validate conflicting data using orthogonal techniques (e.g., LC-MS for metabolite identification) .

- Safety Protocols : Store the compound at -20°C in amber vials to prevent degradation; handle with nitrile gloves due to potential skin irritation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.